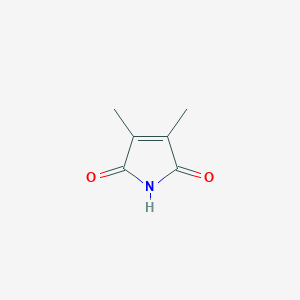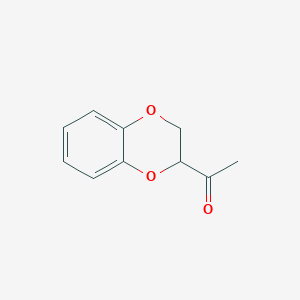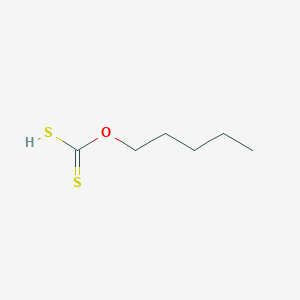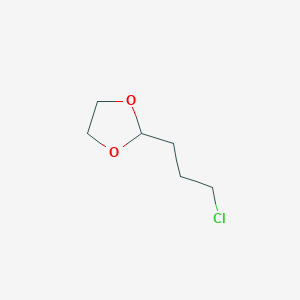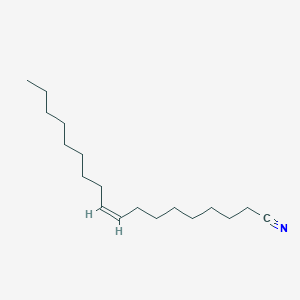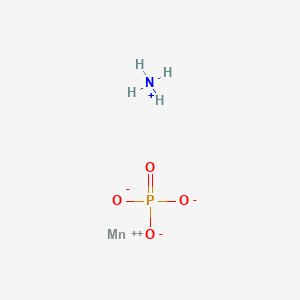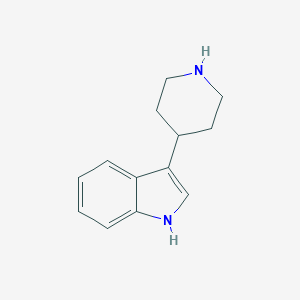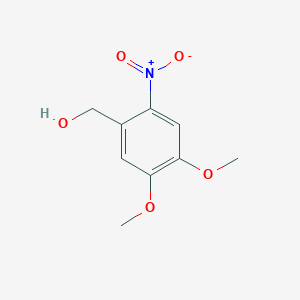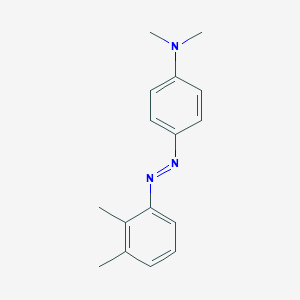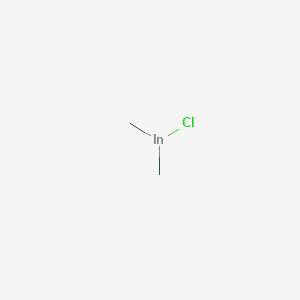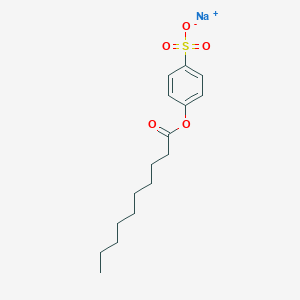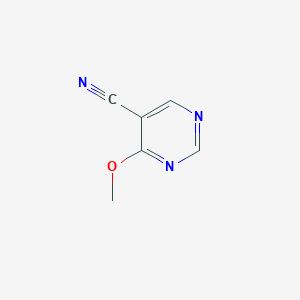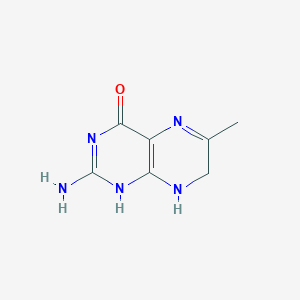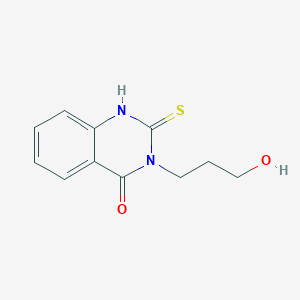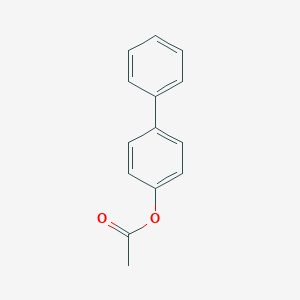
4-Acetoxybiphenyl
概要
説明
4-Acetoxybiphenyl is a chemical compound related to the family of biphenyls, which are organic compounds containing two phenyl rings. Although the provided papers do not directly discuss 4-Acetoxybiphenyl, they do provide insights into similar compounds and their synthesis, molecular structures, and chemical properties. For instance, the synthesis of 4'-Acetyl-4-methoxybiphenyl (AMB) through Suzuki cross-coupling reaction suggests a potential pathway for synthesizing related acetoxybiphenyl compounds .
Synthesis Analysis
The synthesis of related compounds, such as AMB, involves catalytic reactions that could be adapted for the synthesis of 4-Acetoxybiphenyl. The Suzuki cross-coupling reaction mentioned in the synthesis of AMB is a widely used method for forming carbon-carbon bonds and could be a viable approach for synthesizing 4-Acetoxybiphenyl . Additionally, the synthesis of 4-Acetoxy-2-Propyltetrahydrothiophene from 1-hepten-4-ol through a multi-step process involving epoxidation and mesylation indicates the complexity and potential challenges in synthesizing acetoxy derivatives .
Molecular Structure Analysis
The molecular structure of AMB, which is a polar biphenyl with a noncentrosymmetric orthorhombic unit cell, provides insights into the potential molecular structure of 4-Acetoxybiphenyl. The parallel alignment of planar molecules in the crystal structure of AMB and the presence of significant molecular dipole moments could be indicative of the structural characteristics that 4-Acetoxybiphenyl may exhibit .
Chemical Reactions Analysis
While the papers do not directly address the chemical reactions of 4-Acetoxybiphenyl, they do discuss the reactivity of similar compounds. For example, the synthesis of various bromophenols and their inhibition profiles for different enzymes suggest that biphenyl derivatives can interact with biological molecules and may have potential as inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Acetoxybiphenyl can be inferred from related compounds. The crystal structure of AMB, with its specific unit cell dimensions and polar alignment, suggests that 4-Acetoxybiphenyl may also exhibit unique optical and electrical properties due to its molecular dipoles . The synthesis of 4-hydroxyphenyl acetic acid and its high purity and yield indicate that careful control of reaction conditions can lead to high-quality products, which is relevant for the production and purification of 4-Acetoxybiphenyl .
科学的研究の応用
- Scientific Field : Polymer Chemistry .
- Summary of the Application : 4-Acetoxybiphenyl is used in the synthesis of thermotropic copolyesters, specifically copolyesters based on polyethylene terephthalate (PET) and 4’-hydroxybiphenyl-4-carboxylic acid (HBCA) .
- Methods of Application or Experimental Procedures : The copolyesters were obtained by melt polycondensation of bis(2-hydroxyethyl) terephthalate and 4’-acetoxybiphenyl-4-carboxylic acid (ABCA) as co-monomers with Sb2O3 as a catalyst . A set of copolymers containing 20–80 mol% of HBCA units was prepared using this synthetic procedure .
- Results or Outcomes : The copolyesters comprising 60–80 mol% of HBCA possessed increased heat resistance and formed nematic melts at 270 °C and higher . The liquid crystal (LC) phase formation was accompanied by transition to non-Newtonian characteristics of the melt flow, as well as an equalization of storage and loss moduli values . The mechanical characteristics of these LC copolyesters showed similar or better values than those of well-known LC polymers .
Safety And Hazards
特性
IUPAC Name |
(4-phenylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11(15)16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISFQCBPASYYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323482 | |
| Record name | 4-Acetoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxybiphenyl | |
CAS RN |
148-86-7 | |
| Record name | [1,1′-Biphenyl]-4-ol, 4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetoxybiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Acetoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

